

# The Trifluoromethylated Morpholine Scaffold: A Privileged Motif in Modern Drug Discovery

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 3-(Trifluoromethyl)morpholine hydrochloride

**Cat. No.:** B1455822

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

**Authored by: [Your Name/Gemini], Senior Application Scientist**

## Abstract

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with the trifluoromethyl (CF<sub>3</sub>) group standing out for its profound impact on a molecule's physicochemical and pharmacological properties. When appended to the versatile morpholine scaffold, a privileged heterocyclic motif in its own right, the resulting trifluoromethylated morpholine derivatives exhibit a remarkable spectrum of biological activities. This technical guide provides a comprehensive exploration of the synthesis, biological evaluation, and therapeutic potential of this unique chemical class. We will delve into their significant anticancer, central nervous system (CNS), antiviral, and enzyme inhibitory activities, supported by quantitative data and detailed experimental protocols. Furthermore, this guide will illuminate the critical structure-activity relationships (SAR) that govern the efficacy of these compounds, offering valuable insights for the rational design of next-generation therapeutics.

**The Synergy of Trifluoromethyl and Morpholine Moieties: A Physicochemical Perspective**

The morpholine ring, with its inherent aqueous solubility and hydrogen bonding capabilities, often imparts favorable pharmacokinetic properties to drug candidates. The introduction of a trifluoromethyl group further enhances these attributes in several key ways:

- **Increased Lipophilicity:** The CF<sub>3</sub> group significantly increases the lipophilicity of the morpholine scaffold, which can enhance membrane permeability and facilitate passage across the blood-brain barrier.
- **Metabolic Stability:** The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by cytochrome P450 enzymes. This leads to an increased half-life and improved bioavailability of the drug.
- **Modulation of Basicity:** The strong electron-withdrawing nature of the CF<sub>3</sub> group lowers the pKa of the morpholine nitrogen, reducing its basicity. This can prevent unwanted interactions with acidic cellular components and reduce off-target effects.
- **Conformational Control:** The steric bulk of the trifluoromethyl group can influence the conformation of the morpholine ring and its substituents, locking the molecule into a bioactive conformation for optimal target engagement.

The strategic placement of the trifluoromethyl group on the morpholine ring is a critical consideration in drug design, as it can profoundly influence the molecule's interaction with its biological target.

## Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Trifluoromethylated morpholine derivatives have emerged as a promising class of anticancer agents, demonstrating potent activity against a range of cancer cell lines. Their mechanisms of action are diverse, often involving the inhibition of key signaling pathways implicated in tumor growth and survival.

## Inhibition of PI3K/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers. Several trifluoromethylated

morpholine derivatives have been shown to be potent inhibitors of this pathway. For instance, morpholine-substituted tetrahydroquinoline derivatives bearing 3,5-bis(trifluoromethyl)phenyl moieties have demonstrated exceptional cytotoxicity against various cancer cell lines.[\[1\]](#)

Table 1: Anticancer Activity of Trifluoromethylated Morpholine-Tetrahydroquinoline Derivatives[\[1\]](#)

| Compound | Substitution Pattern        | A549 (Lung Cancer) IC <sub>50</sub> (μM) | MCF-7 (Breast Cancer) IC <sub>50</sub> (μM) | MDA-MB-231 (Breast Cancer) IC <sub>50</sub> (μM) |
|----------|-----------------------------|------------------------------------------|---------------------------------------------|--------------------------------------------------|
| 10e      | 3,5-bis(trifluoromethyl)    | 0.033 ± 0.003                            | -                                           | 0.63 ± 0.02                                      |
| 10h      | 3,5-bis(trifluoromethyl)    | -                                        | 0.087 ± 0.007                               | -                                                |
| 10d      | 3-fluoro, 5-trifluoromethyl | 0.062 ± 0.01                             | 0.58 ± 0.11                                 | 1.003 ± 0.008                                    |

Data presented as mean ± standard deviation.

The potent activity of compounds 10e and 10h highlights the importance of the 3,5-bis(trifluoromethyl) substitution pattern for robust anticancer efficacy.[\[2\]](#)

## Experimental Protocol: In Vitro Anticancer Activity Evaluation (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and cytotoxicity.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Step-by-Step Methodology:

- Cell Seeding: Plate cancer cells (e.g., A549, MCF-7, MDA-MB-231) in a 96-well plate at a density of  $1 \times 10^4$  cells/well and incubate for 24 hours at 37°C in a 5% CO<sub>2</sub> atmosphere.[\[6\]](#)

- Compound Treatment: Prepare serial dilutions of the trifluoromethylated morpholine derivatives in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.[5]
- MTT Addition: Add 20  $\mu$ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]
- Formazan Solubilization: Carefully remove the medium and add 150  $\mu$ L of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[7]
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).



[Click to download full resolution via product page](#)

Figure 1: Workflow for the MTT assay.

## Central Nervous System (CNS) Activity: Modulating Neuronal Function

The ability of trifluoromethylated morpholines to cross the blood-brain barrier makes them attractive candidates for the treatment of CNS disorders. Their neuroprotective and anti-neuroinflammatory properties have been demonstrated in various preclinical models.

## Neuroprotective Effects in Parkinson's Disease Models

Parkinson's disease (PD) is a neurodegenerative disorder characterized by the loss of dopaminergic neurons. A fluoxetine derivative, 4-[3-oxo-3-(2-trifluoromethyl-phenyl)-propyl]-morpholinium chloride (OTPM), has shown significant neuroprotective effects in a mouse model of PD induced by the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).  
[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

In vitro studies using LPS-stimulated BV-2 microglial cells revealed that OTPM significantly reduced the production of pro-inflammatory mediators such as nitric oxide (NO), iNOS, COX-2, and various cytokines.[\[10\]](#)[\[11\]](#) In vivo, OTPM treatment in MPTP-induced mice led to:

- Reduced microglial and astrocytic activation.[\[8\]](#)[\[11\]](#)
- Suppression of neuroinflammatory responses.[\[8\]](#)[\[9\]](#)
- Prevention of motor impairments.[\[8\]](#)[\[11\]](#)

These findings suggest that the neuroprotective effects of OTPM are mediated, at least in part, by its ability to modulate glial activity and reduce neuroinflammation.[\[8\]](#)

## Experimental Protocol: MPTP-Induced Mouse Model of Parkinson's Disease

This in vivo model is widely used to study the pathophysiology of PD and to evaluate the efficacy of potential neuroprotective agents.[\[1\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

### Step-by-Step Methodology:

- Animal Acclimatization: Acclimate male C57BL/6 mice to the housing conditions for at least one week prior to the experiment.
- MPTP Administration: Administer MPTP hydrochloride (e.g., 20 mg/kg) intraperitoneally four times at 2-hour intervals on a single day.[\[9\]](#)
- Compound Treatment: Administer the test compound (e.g., OTPM, 10 mg/kg, orally) for a specified period (e.g., 7 days) starting before or after MPTP administration.[\[11\]](#)

- Behavioral Assessment: Perform behavioral tests such as the pole test and the Y-maze test to assess motor coordination and cognitive function.[9]
- Tissue Collection and Analysis: Euthanize the mice and collect brain tissue for immunohistochemical analysis of dopaminergic neuron markers (e.g., tyrosine hydroxylase) and glial activation markers (e.g., Iba1 for microglia, GFAP for astrocytes).



[Click to download full resolution via product page](#)

Figure 2: Workflow for the MPTP mouse model.

## Antiviral Activity: Combating Viral Infections

The unique electronic properties of the trifluoromethyl group can enhance the ability of morpholine derivatives to interact with viral enzymes and proteins, leading to the inhibition of viral replication. While research in this area is still emerging, some studies have shown promising antiviral activity for this class of compounds.

### Inhibition of Herpes Simplex Virus Type 1 (HSV-1)

A study on trifluoromethylthiolane derivatives, which share structural similarities with trifluoromethylated morpholines, demonstrated significant inhibition of Herpes Simplex Virus type 1 (HSV-1) reproduction.[15] The compound 2-hydroxy-2-trifluoromethylthiolane was found to reduce the viral titer, suggesting that while virus particles are formed, they are not fully functional and are unable to cause a productive infection.[15]

### Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound by quantifying the reduction in viral plaques in the presence of the compound.[16][17][18][19][20]

#### Step-by-Step Methodology:

- Cell Culture: Grow a monolayer of susceptible host cells (e.g., Vero cells for HSV-1) in 24-well plates.
- Virus Infection: Infect the cell monolayers with a known amount of virus (e.g., 50-100 plaque-forming units per well) for 2 hours.[19]
- Compound Treatment: After removing the virus inoculum, add an overlay medium containing different concentrations of the trifluoromethylated morpholine derivative.
- Incubation: Incubate the plates for a period sufficient for plaque formation (e.g., 72 hours for HSV-1).

- Plaque Visualization: Stain the cells with a dye such as crystal violet to visualize and count the plaques.
- Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the IC<sub>50</sub> value.



[Click to download full resolution via product page](#)

Figure 3: Workflow for the plaque reduction assay.

## Enzyme Inhibition: A Targeted Approach to Disease

The ability of trifluoromethylated morpholines to act as specific enzyme inhibitors is a key aspect of their therapeutic potential. The trifluoromethyl group can form strong interactions with amino acid residues in the active site of an enzyme, leading to potent and selective inhibition.

### Inhibition of Kinases

Many trifluoromethylated morpholine derivatives have been designed as kinase inhibitors. For example, some derivatives have shown potent inhibitory activity against VEGFR-2, a key mediator of angiogenesis in cancer.<sup>[9][21][22][23][24]</sup> The morpholine moiety often forms crucial hydrogen bonds with the hinge region of the kinase, while the trifluoromethylated phenyl group can occupy a hydrophobic pocket, leading to high-affinity binding.

Table 2: VEGFR-2 Inhibitory Activity of Morpholine-Containing Compounds<sup>[23]</sup>

| Compound              | IC <sub>50</sub> (μM) |
|-----------------------|-----------------------|
| 5h                    | 0.049 ± 0.002         |
| 5j                    | 0.098 ± 0.011         |
| 5c                    | 0.915 ± 0.027         |
| Sorafenib (Reference) | 0.037 ± 0.001         |

Data presented as mean  $\pm$  standard deviation.

## Experimental Protocol: In Vitro Kinase Inhibition Assay

A common method to determine the inhibitory activity of a compound against a specific kinase is a luminescence-based assay that measures ATP consumption.[9][21]

Step-by-Step Methodology:

- Reagent Preparation: Prepare solutions of the kinase, substrate, ATP, and the trifluoromethylated morpholine inhibitor at the desired concentrations.
- Reaction Setup: In a 96-well plate, combine the kinase, substrate, and inhibitor.
- Initiate Reaction: Add ATP to start the kinase reaction and incubate at 30°C for a specified time (e.g., 45 minutes).[21]
- Detect ATP Levels: Add a luciferase-based reagent (e.g., Kinase-Glo®) that produces a luminescent signal proportional to the amount of remaining ATP.
- Measure Luminescence: Read the luminescent signal using a microplate reader.
- Data Analysis: A decrease in luminescence indicates ATP consumption by the kinase. Calculate the percentage of kinase inhibition and determine the IC50 or Ki value.[25]

## Conclusion and Future Directions

Trifluoromethylated morpholine derivatives represent a highly valuable and versatile scaffold in drug discovery. The synergistic combination of the favorable pharmacokinetic properties of the morpholine ring and the unique physicochemical attributes of the trifluoromethyl group has led to the development of potent and selective modulators of various biological targets. The compelling anticancer, CNS, antiviral, and enzyme inhibitory activities demonstrated by this class of compounds underscore their significant therapeutic potential.

Future research in this area should focus on:

- Expanding the chemical diversity of trifluoromethylated morpholines through innovative synthetic methodologies.

- Elucidating the detailed mechanisms of action of these compounds through advanced biochemical and cellular assays.
- Optimizing the pharmacokinetic and safety profiles of lead compounds to facilitate their translation into clinical candidates.
- Exploring the application of these derivatives in other therapeutic areas where their unique properties may be advantageous.

By continuing to explore the rich chemical space of trifluoromethylated morpholines, the scientific community is well-positioned to uncover novel and effective treatments for a wide range of human diseases.

## References

- Jackson-Lewis, V., & Przedborski, S. (2007). Protocol for the MPTP mouse model of Parkinson's disease. *Journal of Visualized Experiments*, 11, e270. [Link]
- Jackson-Lewis, V., & Przedborski, S. (2007). Protocol for the MPTP mouse model of Parkinson's disease. *Journal of Visualized Experiments*, 11, e271. [Link]
- Kim, M. S., et al. (2025). Neuroprotective Effects of Fluoxetine Derivative 4-[3-Oxo-3-(2-trifluoromethyl-phenyl)-propyl]-morpholinium Chloride (OTPM) as a Potent Modulator of Motor Deficits and Neuroinflammatory Pathways in LPS-Induced BV-2 Microglial Cells and MPTP-Induced Parkinsonian Models. *Pharmaceuticals*, 18(12), 1799. [Link]
- Al-Ostath, A., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. *Molecules*, 30(4), 890. [Link]
- Kim, M. S., et al. (2025). Neuroprotective Effects of Fluoxetine Derivative 4-[3-Oxo-3-(2-trifluoromethyl-phenyl)-propyl]-morpholinium Chloride (OTPM) as a Potent Modulator of Motor Deficits and Neuroinflammatory Pathways in LPS-Induced BV-2 Microglial Cells and MPTP-Induced Parkinsonian Models. *Journal of Visualized Experiments*, 11, e272. [Link]
- Meredith, G. E., & Rademacher, D. J. (2011). MPTP mouse models of Parkinson's disease: an update. *Journal of Parkinson's disease*, 1(1), 19–33. [Link]
- El-Sayed, M. A., et al. (2023). Synthesis, biological evaluation, and molecular docking of new series of antitumor and apoptosis inducers designed as VEGFR-2 inhibitors. *Journal of Enzyme Inhibition and Medicinal Chemistry*, 38(1), 2200834. [Link]
- Creative Biolabs. (n.d.). Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs.

- Al-Ostath, A., et al. (2025). Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights. *ACS Omega*, 10(29), 34693-34710. [\[Link\]](#)
- BPS Bioscience. (n.d.). VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit. BPS Bioscience. [\[Link\]](#)
- Creative Biolabs. (n.d.). Plaque Reduction Neutralization Test (PRNT) Protocol.
- Horton, T. (1994). MTT Cell Assay Protocol. Texas Children's Hospital. [\[Link\]](#)
- Creative Diagnostics. (n.d.). Plaque Reduction Assay.
- Piras, A., et al. (2023). Novel 2-Aryl-1H-Benzimidazole Derivatives and Their Aza-Analogues as Promising Anti-Poxvirus Agents. *Molecules*, 28(14), 5396. [\[Link\]](#)
- Drew, W. L., et al. (1993). A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. *Journal of Clinical Microbiology*, 31(7), 1880–1883. [\[Link\]](#)
- Anonymous. (n.d.). MTT ASSAY. Unknown Source. [\[Link\]](#)
- Springer Nature Experiments. (n.d.). MTT Assay Protocol.
- Singh, P., & Kaur, M. (2023). Revealing quinquennial anticancer journey of morpholine: A SAR based review. *Results in Chemistry*, 5, 100829. [\[Link\]](#)
- El-Sabbagh, N. M., et al. (2023). RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. *ACS Omega*, 8(37), 33869–33883. [\[Link\]](#)
- Wieczorek, Z., et al. (2022).
- Kim, M. S., et al. (2025). Neuroprotective Effects of Fluoxetine Derivative 4-[3-Oxo-3-(2-trifluoromethyl-phenyl)-propyl]-morpholinium Chloride (OTPM) as a Potent Modulator of Motor Deficits and Neuroinflammatory Pathways in LPS-Induced BV-2 Microglial Cells and MPTP-Induced Parkinsonian Models. *MDPI*. [\[Link\]](#)
- Barbosa-Lima, G., et al. (2017). 2,8-bis(trifluoromethyl)quinoline analogs show improved anti-Zika virus activity, compared to mefloquine.
- Wang, Y., et al. (2022). Dose-response curves and EC50 values for derivatives. (A) % antiviral...
- Shevchenko, A. G., et al. (2022).
- Al-Ostath, A., et al. (2024). Synthesis of novel substituted morpholine derivatives for anticancer activity. *Journal of Molecular Structure*, 1301, 137353. [\[Link\]](#)
- Kim, M. S., et al. (2025). Neuroprotective Effects of Fluoxetine Derivative 4-[3-Oxo-3-(2-trifluoromethyl-phenyl)-propyl]-morpholinium Chloride (OTPM) as a Potent Modulator of Motor Deficits and Neuroinflammatory Pathways in LPS-Induced BV-2 Microglial Cells and MPTP-Induced Parkinsonian Models. *PubMed*. [\[Link\]](#)

- Kumar, A., & Narasimhan, B. (2018). A review on pharmacological profile of Morpholine derivatives.
- Lee, C. C., et al. (2023). Evaluation of antiviral drugs against newly emerged SARS-CoV-2 Omicron subvariants. *bioRxiv*. [Link]
- Kandeel, M., et al. (2021). The current state of validated small molecules inhibiting SARS-CoV-2 nonstructural proteins. *Briefings in functional genomics*, 20(4), 234–243. [Link]
- Al-Ostath, A., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis.
- Wenzel, S. E., et al. (2018). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. *Journal of medicinal chemistry*, 61(17), 7936–7949. [Link]
- Zaib, S., et al. (2025). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. *Journal of Enzyme Inhibition and Medicinal Chemistry*, 40(1), 2366838. [Link]
- Parkinson, A., et al. (2015). The Reliability of Estimating Ki Values for Direct, Reversible Inhibition of Cytochrome P450 Enzymes from Corresponding IC50 Values: A Retrospective Analysis of 343 Experiments. *Drug metabolism and disposition: the biological fate of chemicals*, 43(11), 1773–1785. [Link]
- Lenci, E., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. *ACS chemical neuroscience*, 12(3), 378–390. [Link]

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 2. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [pdf.benchchem.com](https://pdf.benchchem.com) [pdf.benchchem.com]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn](https://sigmaaldrich.cn)
- 5. [texaschildrens.org](https://texaschildrens.org) [texaschildrens.org]
- 6. [bds.berkeley.edu](https://bds.berkeley.edu) [bds.berkeley.edu]

- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 8. Protocol for the MPTP mouse model of Parkinson's disease | Semantic Scholar [semanticscholar.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Neuroprotective Effects of Fluoxetine Derivative 4-[3-Oxo-3-(2-trifluoromethyl-phenyl)-propyl]-morpholinium Chloride (OTPM) as a Potent Modulator of Motor Deficits and Neuroinflammatory Pathways in LPS-Induced BV-2 Microglial Cells and MPTP-Induced Parkinsonian Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protocol for the MPTP mouse model of Parkinson's disease [pubmed.ncbi.nlm.nih.gov]
- 13. modelorg.com [modelorg.com]
- 14. MPTP Mouse Models of Parkinson's Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Correlation Between Structure and New Anti-Cancer Activity of Some Antioxidants Following Chemical Structure Modification. – Oriental Journal of Chemistry [orientjchem.org]
- 16. bioagilytix.com [bioagilytix.com]
- 17. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 18. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 19. mdpi.com [mdpi.com]
- 20. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. tandfonline.com [tandfonline.com]
- 23. bpsbioscience.com [bpsbioscience.com]
- 24. bpsbioscience.com [bpsbioscience.com]
- 25. The Reliability of Estimating Ki Values for Direct, Reversible Inhibition of Cytochrome P450 Enzymes from Corresponding IC50 Values: A Retrospective Analysis of 343 Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Trifluoromethylated Morpholine Scaffold: A Privileged Motif in Modern Drug Discovery]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1455822#biological-activity-of-trifluoromethylated-morpholine-derivatives>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)